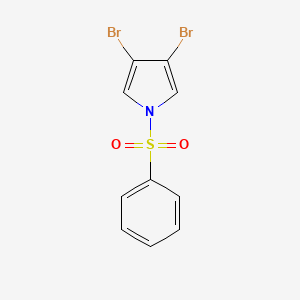

1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole is a chemical compound that is part of the pyrrole family, characterized by a five-membered heterocyclic ring containing nitrogen. The presence of the benzenesulfonyl group and dibromo substitution at the 3 and 4 positions of the pyrrole ring indicates that this compound could be a key intermediate in the synthesis of more complex molecules, such as pharmaceuticals or materials with specific optical properties.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in the literature. For instance, a palladium-catalyzed Suzuki–Miyaura coupling of N-benzenesulfonyl-3,4-dibromopyrrole with various arylboronic acids has been shown to yield 3,4-diarylpyrroles in high yields . This method demonstrates the potential for creating a diverse array of substituted pyrroles, which could include the synthesis of 1-benzenesulfonyl-3,4-dibromo-1H-pyrrole itself. Additionally, the synthesis of pyrrole derivatives through cyclocondensation reactions has been described, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR and FT-IR, as well as single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the presence of the benzenesulfonyl group and the dibromo substitution in 1-benzenesulfonyl-3,4-dibromo-1H-pyrrole. Computational studies, such as density functional theory (DFT), can also predict spectral and geometrical data, which can be compared with experimental results to validate the structure .

Chemical Reactions Analysis

The reactivity of 1-benzenesulfonyl-3,4-dibromo-1H-pyrrole can be inferred from related compounds. The presence of the dibromo substituents suggests that this compound could undergo further cross-coupling reactions to yield polyarylpyrroles . The benzenesulfonyl group could also serve as a directing group for further functionalization or as a protective group that can be removed under certain conditions to reveal a reactive pyrrole nitrogen.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-benzenesulfonyl-3,4-dibromo-1H-pyrrole are not directly reported, related compounds provide some insight. Pyrrole derivatives often exhibit interesting optical properties, such as absorption in the UV-visible range, which could be relevant for non-linear optical (NLO) applications . The presence of substituents like the benzenesulfonyl group can influence these properties by altering the electronic structure of the molecule. Additionally, the physical properties such as solubility, melting point, and stability can be affected by the nature and position of substituents on the pyrrole ring.

Applications De Recherche Scientifique

Organophosphorus Azoles and Quantum Chemistry

A review on the stereochemical structure of functionalized organophosphorus azoles, including pyrroles, utilizing multinuclear NMR spectroscopy and quantum chemistry, underscores the importance of NMR and computational methods in understanding these compounds' structures and reactivities (Larina, 2023).

Supramolecular Chemistry of Benzene-tricarboxamide Derivatives

A study on benzene-1,3,5-tricarboxamides (BTAs), which like pyrrole derivatives can be utilized in nanotechnology and biomedical applications, shows the versatility of aromatic compounds in supramolecular chemistry and their potential in creating novel materials (Cantekin, D. de Greef, & Palmans, 2012).

Pyrrole-based Polymers in Electronic Devices

The development of π-conjugated organic donor–acceptor type polymers, including pyrrole-based ones, for electronic device applications highlights the critical role of pyrrole derivatives in advancing materials science, particularly in the creation of high-performance electronic devices (Deng et al., 2019).

Bioactive Pyrrole Compounds

A review focusing on pyrrole and its hetero-fused derivatives with anticancer, antimicrobial, and antiviral activities, where a specific target was identified for their biological activity, showcases the medical and pharmacological significance of pyrrole-based compounds (Li Petri et al., 2020).

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-3,4-dibromopyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO2S/c11-9-6-13(7-10(9)12)16(14,15)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBIDAOQEYSQSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647283 |

Source

|

| Record name | 1-(Benzenesulfonyl)-3,4-dibromo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole | |

CAS RN |

1003856-43-6 |

Source

|

| Record name | 1-(Benzenesulfonyl)-3,4-dibromo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)

![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)

![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)

![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)

![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)